

A Comparative Analysis of PTDSS1 Inhibitors: DS55980254 and DS68591889

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Compound of Interest

Compound Name: DS55980254

Cat. No.: B12379082

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This guide provides a detailed comparison of two selective, orally active inhibitors of phosphatidylserine synthase 1 (PTDSS1), **DS55980254** and DS68591889. Both compounds are under investigation for their therapeutic potential in oncology, targeting the metabolic vulnerability of cancer cells dependent on de novo phosphatidylserine (PS) synthesis. This document summarizes their performance based on available experimental data, details the experimental methodologies, and visualizes their distinct mechanisms of action.

Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo performance of **DS55980254** and DS68591889 based on published studies.

In Vitro Activity

Parameter	DS55980254	DS68591889	Reference
Target	Phosphatidylserine Synthase 1 (PTDSS1)	Phosphatidylserine Synthase 1 (PTDSS1)	[1][2]
IC50 vs PTDSS1	100 nM (cell-free assay)	Potent inhibitor (specific IC50 not stated)	[1]
Selectivity	No inhibitory activity against PTDSS2	No inhibitory activity against PTDSS2	[1][2]
Cellular Effect	Induces selective cell death in PTDSS2-deleted cancer cells.	Induces phospholipid imbalance in a wide range of cancer cells.	[1] [2]
Mechanism	Induces Endoplasmic Reticulum (ER) stress.	Negatively regulates B cell receptor (BCR)-induced Ca ²⁺ signaling and subsequent apoptosis.	[1] [2]

In Vivo Efficacy

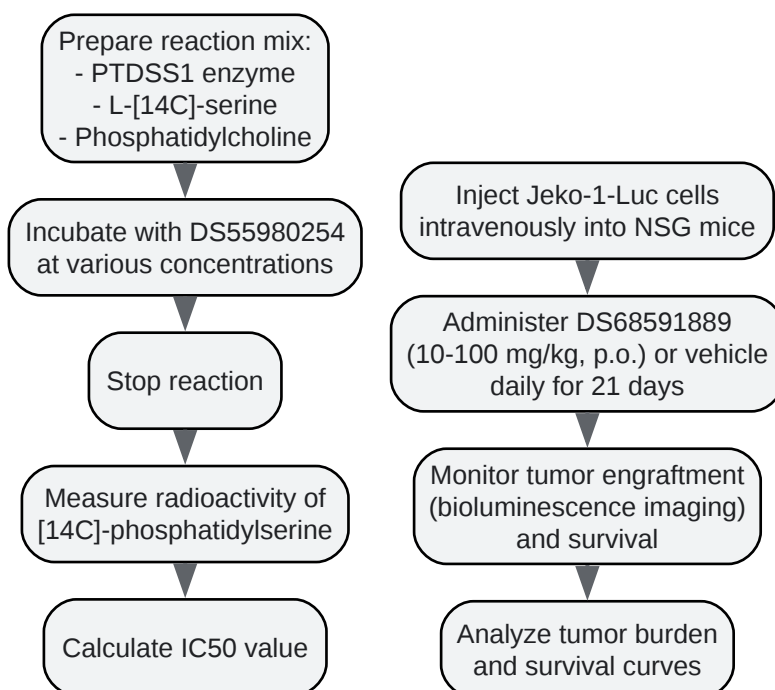
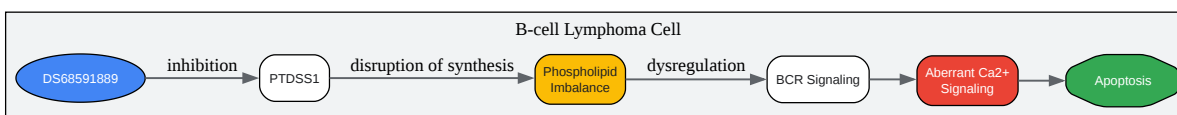
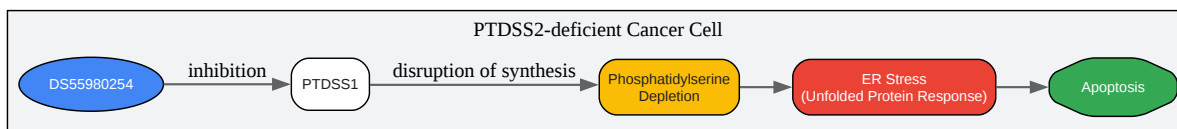
Parameter	DS55980254	DS68591889	Reference
Animal Model	PTDSS2-KO HCT116 and A375 subcutaneous xenograft models.	Intravenous xenograft mouse model with Jeko-1 lymphoma cells.[2]	[1]
Dosing Regimen	10-30 mg/kg, daily, p.o.	10-100 mg/kg, once daily, p.o. for 21 days.[2]	[1]
Observed Effects	Induced tumor regression without significant body weight loss or severe toxicity.	Inhibited engraftment of Jeko-1 cells in the bone marrow and prolonged survival time.[2]	[1]

Signaling Pathways and Mechanisms of Action

DS55980254 and **DS68591889**, while both targeting PTDSS1, elicit their anti-cancer effects through distinct downstream signaling pathways.

DS55980254: Induction of ER Stress in PTDSS2-deficient Cancers

In cancer cells lacking PTDSS2, the inhibition of PTDSS1 by **DS55980254** leads to a critical depletion of phosphatidylserine. This disruption in lipid homeostasis triggers the unfolded protein response (UPR), a hallmark of ER stress, ultimately leading to apoptosis.



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